5-Bromo-2-iodo-4-(trifluoromethyl)aniline
Description
Significance of Aryl Halides and Fluorinated Amines in Organic Synthesis
Aryl halides, organic compounds where a halogen atom is directly bonded to an aromatic ring, are of paramount importance in synthetic organic chemistry. Current time information in Winnipeg, CA.beilstein-archives.org The carbon-halogen bond serves as a versatile functional handle for a wide array of chemical transformations, most notably in transition metal-catalyzed cross-coupling reactions. luc.edu These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. luc.edu This capability makes aryl halides indispensable intermediates in the synthesis of a vast range of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. Current time information in Winnipeg, CA.beilstein-archives.org The reactivity of the carbon-halogen bond is dependent on the nature of the halogen, with the bond strength decreasing from fluorine to iodine. This trend generally translates to higher reactivity for aryl iodides and bromides in many catalytic cycles.
Fluorinated amines, particularly those containing the trifluoromethyl (-CF3) group, have garnered significant attention in medicinal chemistry. The introduction of a trifluoromethyl group can profoundly alter the physicochemical properties of a molecule. jelsciences.com Its strong electron-withdrawing nature can modulate the acidity (pKa) of nearby functional groups, such as the amino group in anilines. google.com Furthermore, the lipophilicity of a molecule is often increased by the presence of a trifluoromethyl group, which can enhance its ability to cross cell membranes and improve bioavailability. jelsciences.com The metabolic stability of a drug candidate can also be improved, as the carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. thieme-connect.com These beneficial effects have led to the incorporation of the trifluoromethyl group into numerous marketed drugs.
Overview of 5-Bromo-2-iodo-4-(trifluoromethyl)aniline within the Class of Highly Substituted Anilines
This compound is a prominent example of a highly substituted aniline (B41778), a class of compounds characterized by the presence of multiple substituents on the aniline ring. This high degree of substitution provides a rich platform for synthetic diversification. The presence of three distinct functional groups—an amino group, a bromine atom, a trifluoromethyl group, and an iodine atom—at specific positions on the aromatic ring makes this compound a particularly valuable building block.
The differential reactivity of the carbon-bromine and carbon-iodine bonds is a key feature of this molecule. In many palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is more reactive and can be selectively functionalized while leaving the carbon-bromine bond intact for subsequent transformations. This orthogonal reactivity allows for a stepwise and controlled construction of complex molecular frameworks. The trifluoromethyl group, as previously discussed, imparts beneficial electronic and physiological properties, while the amino group can be a site for further derivatization or can direct the regioselectivity of subsequent reactions.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-iodo-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3IN/c8-4-2-6(13)5(12)1-3(4)7(9,10)11/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTXLOYTLZINLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)N)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation of 5 Bromo 2 Iodo 4 Trifluoromethyl Aniline
Nucleophilic Aromatic Substitution Reactions
Nucleophilic Aromatic Substitution (SNAr) on the 5-Bromo-2-iodo-4-(trifluoromethyl)aniline ring is plausible, primarily involving the displacement of the halogen atoms, which can act as leaving groups. smolecule.comnih.gov The rate of SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups, such as the trifluoromethyl group, which stabilize the negatively charged intermediate (Meisenheimer complex).
In this molecule, both the bromine and iodine atoms are potential sites for nucleophilic attack. Generally, iodide is a better leaving group than bromide. The positions of the halogens relative to the strongly deactivating -CF3 group would influence the reaction's feasibility. For a related compound, 5-Bromo-2-iodo-4-(trifluoromethoxy)aniline, nucleophilic substitution reactions are noted where bromine or iodine atoms can be replaced by other nucleophiles. smolecule.com
Table 1: Predicted Reactivity in Nucleophilic Aromatic Substitution
| Position of Attack | Leaving Group | Activating/Deactivating Factors | Predicted Feasibility |
|---|---|---|---|
| C2 | Iodine | Activated by para -CF3 group | High |
Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Core
Electrophilic Aromatic Substitution (SEAr) is heavily directed by the powerful activating effect of the amino group. wikipedia.orglumenlearning.com This group directs incoming electrophiles to the positions ortho and para to it. In this compound, the positions are:
Ortho positions: C3 and C5 (occupied by H and Br, respectively)
Para position: C6 (occupied by H)
The directing effects of the substituents must be considered collectively:
-NH2 group: Strongly activating, directs to C3, C5, and C6 (relative to its own position at C1).
-I group: Deactivating, directs ortho and para (to C3 and C5).
-CF3 group: Strongly deactivating, directs meta (to C3 and C5).
-Br group: Deactivating, directs ortho and para (to C3 and C6).
The C3 and C6 positions are the only available sites for substitution. The C6 position is para to the activating amino group and ortho to the deactivating bromo group. The C3 position is ortho to the amino group but is flanked by the bulky iodine atom, which may exert significant steric hindrance. Furthermore, C3 is ortho to the deactivating iodo group and meta to the deactivating bromo group. Therefore, electrophilic attack is most likely to occur at the C6 position, which is activated by the para-amino group and less sterically hindered.
Derivatization and Functionalization Strategies
The multiple functional groups on this compound allow for a wide range of derivatization strategies.
The amino group is a versatile handle for further molecular modification. It can readily undergo a variety of common transformations:
Acylation: Reaction with acid chlorides or anhydrides to form amides. This is often used as a protecting group strategy to moderate the activating effect of the amine during subsequent electrophilic aromatic substitution.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Diazotization: Reaction with nitrous acid (generated from NaNO2 and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide range of functional groups (e.g., -OH, -CN, -H, another halogen) via Sandmeyer or related reactions.
The presence of two different halogens, bromine and iodine, allows for selective functionalization, typically through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is generally more reactive and cleaves more readily than the carbon-bromine bond under typical cross-coupling conditions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination). researchgate.netuzh.ch
This differential reactivity enables sequential, site-selective introduction of different substituents. For instance, a Suzuki coupling could be performed under carefully controlled conditions to selectively replace the iodine at the C2 position with an aryl or vinyl group, leaving the bromine at the C5 position intact for a subsequent, different coupling reaction under more forcing conditions.
Table 2: Selective Cross-Coupling Potential
| Reaction Type | Target Bond | Conditions | Potential Outcome |
|---|---|---|---|
| Suzuki Coupling | C2-I | Mild Pd catalyst, base | Selective formation of a C2-Aryl bond |
| Sonogashira Coupling | C2-I | Pd/Cu catalysis, base | Selective formation of a C2-Alkynyl bond |
| Heck Reaction | C2-I | Pd catalyst, base | Selective formation of a C2-Alkenyl bond |
The trifluoromethyl group is known for its high stability and is generally considered chemically inert. tcichemicals.com However, under specific and often harsh reaction conditions, it can be transformed. While challenging, transformations of aromatic trifluoromethyl groups have been developed. These can include partial or complete hydrolysis to a carboxylic acid group, or C-F bond activation to form difunctionalized products. tcichemicals.com For compounds with certain substructures like CF3-C=C-NH-R, domino reactions involving elimination/addition sequences have been observed, leading to a complete F/H-exchange of the trifluoromethyl group when treated with reagents like LiAlH4. scielo.org.pe
Electronic and Steric Influences on Reactivity Profiles
Electronic Effects: There is a strong "push-pull" electronic dynamic on the aromatic ring. The amino group at C1 "pushes" electron density into the ring via resonance (+R effect), activating the ortho and para positions. The trifluoromethyl group at C4 strongly "pulls" electron density out of the ring through induction (-I effect), deactivating the entire ring, especially the ortho and para positions relative to it. The halogens also withdraw electron density via induction (-I effect) but can donate slightly through resonance (+R effect). This complex electronic environment dictates the regioselectivity of both electrophilic and nucleophilic substitution reactions. lumenlearning.comresearchgate.net
Steric Effects: Steric hindrance plays a critical role in directing reactions. The bulky iodine atom at the C2 position significantly hinders attack at the adjacent C3 position. This steric bulk would disfavor the approach of electrophiles and could also influence the ability of the amino group to achieve planarity with the ring, potentially modulating its activating strength. In electrophilic substitution, this steric hindrance further favors attack at the less encumbered C6 position.
Mechanistic Investigations of Reactions Involving 5 Bromo 2 Iodo 4 Trifluoromethyl Aniline
Elucidation of Reaction Pathways and Rate-Determining Steps
The rate-determining step in a multi-step reaction can be identified through kinetic studies. By systematically varying the concentration of reactants and observing the effect on the reaction rate, a rate equation can be derived. This equation provides insight into which chemical species are involved in the rate-determining step. For example, if the reaction rate is found to be dependent on the concentration of both the aniline (B41778) and another reactant, it suggests that both are involved in the slowest step of the reaction.
Identification and Characterization of Reactive Intermediates (e.g., Radical Species, Carbocations)
Reactive intermediates are transient species that are formed during a chemical reaction but are not present in the final products. The identification and characterization of these intermediates are pivotal for a complete understanding of the reaction mechanism. Common reactive intermediates include radical species and carbocations.
In reactions involving halogenated aromatic compounds, radical intermediates can be generated through processes like photoinduced electron transfer. For example, a proposed radical chain mechanism might be initiated by a photoexcited species that facilitates a single electron transfer (SET) event. This can lead to the formation of a radical cation of the aniline and a radical anion of another reactant. These radical species then proceed through a series of propagation steps to form the final products.
The presence of iodine in 5-bromo-2-iodo-4-(trifluoromethyl)aniline makes it a potential precursor for radical cyclization reactions. researchgate.net Ultraviolet irradiation can induce the homolytic cleavage of the carbon-iodine bond, generating a highly reactive aryl radical. This radical can then participate in intramolecular or intermolecular reactions, leading to the formation of new cyclic structures.
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for the direct detection and characterization of radical species. aps.orgnih.gov By measuring the absorption of microwave radiation by an unpaired electron in a magnetic field, ESR spectroscopy can provide information about the structure and environment of the radical intermediate.
Application of Computational Chemistry in Mechanistic Elucidation
Computational chemistry has become an indispensable tool for investigating reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone.
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules. In the context of reaction mechanisms, DFT calculations are employed to map out the potential energy surface of a reaction. This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states.
The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined. This information is crucial for understanding the reaction kinetics and identifying the rate-determining step.
DFT calculations can also provide valuable information about the geometries of intermediates and transition states, helping to visualize the structural changes that occur during the reaction. Furthermore, by comparing the energies of different possible reaction pathways, the most favorable mechanism can be predicted. For instance, in a study of the reaction between 4-methyl aniline and hydroxyl radicals, DFT calculations were used to map out the potential energy surface and identify the key products. mdpi.com
Table 1: Representative Energetic Data from a Hypothetical DFT Study
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -5.4 |
| Transition State 2 | +10.8 |
| Products | -20.1 |
This table illustrates the type of data that can be obtained from DFT calculations, showing the relative energies of different species along a reaction pathway.
Spectroscopic and spectrometric techniques are vital for providing experimental evidence to support proposed reaction mechanisms.
Mass Spectrometry (MS) can be used to identify and characterize reaction intermediates and products. researchgate.net By ionizing the molecules in a sample and then separating them based on their mass-to-charge ratio, MS can provide information about the molecular weights of the species present in a reaction mixture. In some cases, short-lived intermediates can be trapped and analyzed, providing direct evidence for their existence. Fragmentation patterns observed in the mass spectrum can also offer clues about the structure of the molecules.
Electron Spin Resonance (ESR) Spectroscopy , as mentioned earlier, is specifically used to detect and study species with unpaired electrons, such as free radicals. aps.orgnih.gov The resulting spectrum can provide information about the g-factor and hyperfine coupling constants, which are characteristic of a particular radical. This allows for the identification of the radical species and can provide insights into its electronic structure and environment.
By combining the results from computational studies and various spectroscopic and spectrometric techniques, a detailed and comprehensive picture of the reaction mechanism can be constructed. This integrated approach is essential for advancing the understanding of the chemical reactivity of complex molecules like this compound.
Applications As a Versatile Synthetic Intermediate and Building Block
Precursor in Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. 5-Bromo-2-iodo-4-(trifluoromethyl)aniline is an excellent starting material for constructing a variety of heterocyclic scaffolds.
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and biologically active compounds. nih.gov The structure of this compound is well-suited for the synthesis of fused and unfused nitrogenous ring systems. While specific examples detailing the use of this exact molecule are not prevalent in publicly accessible literature, its application can be confidently inferred from established synthetic routes using closely related analogues.
For instance, transition metal-catalyzed reactions such as the Buchwald-Hartwig amination or the Ullmann condensation can be employed to form new carbon-nitrogen bonds at the positions of the halogen atoms. The differential reactivity of the C-I and C-Br bonds allows for a stepwise approach. A plausible reaction sequence could involve an initial coupling reaction at the more reactive C-I position, followed by a second cyclization or coupling step involving the C-Br bond to form complex heterocyclic systems like benzimidazoles, quinolines, or other fused heterocycles. The synthesis of fluorinated nitrogen heterocycles is a significant area of research for the development of new drug scaffolds. ekb.eg
Table 1: Potential Reactions for N-Heterocycle Synthesis
| Reaction Type | Reactive Site | Potential Product Class | Description |
| Buchwald-Hartwig Amination | C-I or C-Br | Substituted Anilines, Carbazoles | Palladium-catalyzed formation of a C-N bond between an aryl halide and an amine. |
| Ullmann Condensation | C-I or C--Br | Di- or Tri-arylamines, Fused N-Heterocycles | Copper-catalyzed reaction to form C-N bonds, often used for cyclization. |
| Sonogashira Coupling | C-I or C-Br | Alkynyl Anilines | Palladium/copper-catalyzed coupling of a terminal alkyne with an aryl halide, creating precursors for quinolines or indoles. |
| Suzuki Coupling | C-I or C-Br | Aryl-substituted Anilines | Palladium-catalyzed cross-coupling of an aryl halide with a boronic acid, building complex backbones for subsequent cyclization. |
The synthesis of sulfur and selenium heterocycles is of great interest due to their unique biological and electronic properties. While direct examples utilizing this compound are not explicitly documented, its structure is amenable to established synthetic methodologies for these classes of compounds.
For the synthesis of sulfur-containing heterocycles like phenothiazines, a common method is the Smiles rearrangement, which typically involves the reaction of a 2-aminobenzenethiol with a suitably activated halo-nitrobenzene. researchgate.net A derivative of the title compound could potentially be converted into the corresponding thiol and undergo such a reaction.
For selenium-containing heterocycles, methods often involve the use of elemental selenium. For example, copper-catalyzed selenium-nitrogen coupling reactions between 2-haloarylamides and selenium powder are used to synthesize ebselen (B1671040) analogues, which feature a Se-N bond within a five-membered ring. mdpi.com It is conceivable that this compound could be acylated and then subjected to similar conditions to form a trifluoromethyl-substituted benzoselenazole (B8782803) derivative. The synthesis of tetracyclic benzimidazo[2,1-b]benzoselenoazoles has been achieved through the reaction of 1-(2-bromoaryl)benzimidazoles with selenium powder, highlighting another potential pathway for complex selenium heterocycle formation. mdpi.com
Role in the Synthesis of Complex Organic Molecules
The strategic placement of three distinct functional groups (amino, iodo, bromo) on the aniline (B41778) ring makes this compound an ideal building block for assembling complex organic molecules through sequential, site-selective cross-coupling reactions. The higher reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed reactions allows chemists to introduce different substituents in a controlled manner.
A typical synthetic strategy might involve:
A Suzuki or Sonogashira coupling at the C-2 (iodo) position.
Modification of the amino group (e.g., acylation).
A second cross-coupling reaction (e.g., Buchwald-Hartwig amination, Heck reaction) at the C-5 (bromo) position.
This stepwise approach provides access to highly substituted and complex aromatic cores that are often scaffolds for pharmaceuticals or functional materials.
Contributions to Advanced Materials Science (e.g., Precursors for Specialty Polymers or Electronic Materials)
Polyfluorinated and halogenated anilines are critical intermediates in the synthesis of advanced materials, including liquid crystals and specialty polymers. The incorporation of trifluoromethyl groups can enhance thermal stability and introduce desirable electronic properties. Heterocyclic compounds, particularly those containing sulfur or selenium, are also foundational to the field of organic electronics, finding use in organic conductors and semiconductors. mdpi.com
As a precursor to both fluorinated heterocycles and potentially sulfur/selenium-containing systems, this compound represents a key starting material for monomers used in the production of specialty polymers. These polymers could have applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices where tailored electronic properties are essential. The compound can be used to build the core structures of dyes or dopants for electronic materials.
Analysis of Patent Literature for Industrial and Research Applications
While patents specifically claiming this compound are not widely indexed, the patent literature for structurally similar compounds underscores its industrial and research value. Polyhalogenated anilines containing fluorine moieties are frequently cited as key intermediates in patents for pharmaceuticals and agrochemicals.
For example, patents disclose the use of bromo-iodo-anilines as intermediates in the synthesis of oncology drug candidates. chemicalbook.com In the agrochemical sector, related structures like 2,6-dibromo-4-trifluoromethoxyaniline are patented as key intermediates for broad-spectrum fungicides such as thifluzamide. google.com This indicates a clear industrial interest in this class of highly functionalized anilines for creating high-value, biologically active molecules. The patents often protect novel, efficient processes for the synthesis of these building blocks or their application in constructing the final target molecule.
Table 2: Representative Patent Applications for Structurally Related Halo-Anilines
| Patent Reference (Example) | Intermediate Compound | Application/Target Molecule Class | Industrial Sector |
| WO2020/243423 chemicalbook.com | 5-Bromo-2-iodo-aniline | Oncology Therapeutics | Pharmaceutical |
| CN103570566A google.com | 2,6-Dibromo-4-trifluoromethoxyaniline | Thifluzamide (Fungicide) | Agrochemical |
Advanced Characterization Techniques for Structural Elucidation and Purity Assessment in Research
Spectroscopic Analysis
Spectroscopic techniques are indispensable for elucidating the molecular structure of 5-Bromo-2-iodo-4-(trifluoromethyl)aniline by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework and detecting other magnetically active nuclei like fluorine-19. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its covalent structure.
¹H NMR: The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent protons on the benzene (B151609) ring. Due to the strong electron-withdrawing effects of the bromine, iodine, and trifluoromethyl groups, these protons would be deshielded and appear at a relatively high chemical shift (downfield). A broad singlet corresponding to the two protons of the amine (-NH₂) group would also be anticipated, typically appearing in the range of 3.5-5.0 ppm, with its exact position being sensitive to solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum would display seven unique signals. Six of these correspond to the carbon atoms of the benzene ring, and one is for the carbon of the trifluoromethyl (-CF₃) group. The carbon atoms directly bonded to the electronegative halogen and nitrogen atoms (C-I, C-Br, C-N) would show characteristic chemical shifts. The -CF₃ carbon signal would appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the electronic effects of all substituents.
¹⁹F NMR: The ¹⁹F NMR spectrum is the most direct method for characterizing the trifluoromethyl group. It is expected to show a sharp singlet, as there are no other fluorine atoms in the molecule for coupling. The chemical shift of this signal, typically around -60 to -65 ppm relative to a CFCl₃ standard, is characteristic of a -CF₃ group attached to an aromatic ring.
Table 1: Predicted NMR Spectral Features for this compound
| Nucleus | Predicted Signals | Expected Chemical Shift Region (ppm) | Key Information Provided |
| ¹H | 2 aromatic protons (singlets or doublets)2 amine protons (broad singlet) | ~7.0 - 8.0~3.5 - 5.0 | Electronic environment of aromatic protons and presence of the amine group. |
| ¹³C | 6 aromatic carbons1 trifluoromethyl carbon (quartet) | ~90 - 150~120 - 130 | Complete carbon skeleton and influence of substituents. |
| ¹⁹F | 1 trifluoromethyl group (singlet) | ~ -60 to -65 | Confirmation and electronic environment of the -CF₃ group. |
Mass Spectrometry (MS and High-Resolution MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₄BrF₃IN), high-resolution mass spectrometry (HRMS) is particularly valuable.
HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, allowing for the unambiguous determination of its elemental formula. The theoretical exact mass of this compound is 364.8421 g/mol . An experimental HRMS measurement would be expected to match this value closely.
Standard MS analysis would reveal a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 m/z units (M+ and M+2), which is a clear diagnostic feature for the presence of a single bromine atom. Common fragmentation patterns would likely involve the loss of the iodine or bromine atoms, which are relatively weak bonds.
Table 2: Key Mass Spectrometry Data for this compound
| Analysis Type | Expected Result | Information Obtained |
| Molecular Formula | C₇H₄BrF₃IN | - |
| Theoretical Exact Mass | 364.8421 g/mol | Elemental Composition |
| Isotopic Pattern | Signature M+ / M+2 peaks of ~1:1 intensity | Confirmation of one bromine atom |
| Fragmentation | Loss of I, Br, or CF₃ fragments | Structural connectivity information |
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule. researchgate.net
FT-IR Spectroscopy: The FT-IR spectrum of this compound would show characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected as two distinct bands in the 3300-3500 cm⁻¹ region. Strong bands corresponding to the C-F stretching vibrations of the trifluoromethyl group would be prominent in the 1100-1350 cm⁻¹ range. Aromatic C-H stretching would appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C-Br and C-I stretching vibrations occur at lower frequencies, typically below 700 cm⁻¹.
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in the Raman spectrum, providing a clear fingerprint for the substituted benzene core.
X-ray Crystallography for Solid-State Structure Determination
Analysis of Molecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
A crystallographic analysis would reveal how molecules of this compound pack together in a crystal lattice. chemicalbook.com This packing is governed by various intermolecular interactions. ucl.ac.uk
Molecular Conformation: The analysis would confirm the planarity of the benzene ring and provide the precise orientation of the substituents relative to the ring.
Intermolecular Interactions: The primary amine group is capable of acting as a hydrogen bond donor. Therefore, N-H···N or N-H···F hydrogen bonds are likely to be significant interactions that direct the crystal packing. Additionally, other non-covalent interactions such as π-stacking between aromatic rings and halogen bonding involving the bromine and iodine atoms could play a role in stabilizing the solid-state structure.
Chromatographic Methods for Isolation, Purification, and Purity Profiling
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for assessing its purity. srce.hr
Column Chromatography: Silica gel column chromatography is a standard method for the purification of this compound on a preparative scale. A non-polar eluent system, such as a mixture of heptane (B126788) and ethyl acetate, would likely be effective for separating the target molecule from starting materials and by-products. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical technique used to determine the purity of the final product. A reversed-phase method, using a C18 column with a mobile phase like acetonitrile (B52724) and water, would be suitable. Purity is typically assessed by integrating the peak area of the compound relative to the total area of all peaks detected, often by a UV detector set to a wavelength where the aniline (B41778) derivative absorbs strongly.
Gas Chromatography (GC): Given the likely volatility of the compound, GC coupled with a mass spectrometer (GC-MS) could also be used for purity analysis and to identify any volatile impurities.
These chromatographic methods are crucial for ensuring that the compound meets the high purity standards required for subsequent research applications.
Theoretical and Computational Studies of 5 Bromo 2 Iodo 4 Trifluoromethyl Aniline
Molecular Modeling and Geometry Optimization
A detailed, experimentally validated, or computationally optimized molecular geometry for 5-bromo-2-iodo-4-(trifluoromethyl)aniline has not been specifically reported in peer-reviewed literature. In such cases, computational chemistry would typically be employed to predict the three-dimensional structure. Methods like Density Functional Theory (DFT) are commonly used to perform geometry optimization, which would provide crucial information on bond lengths, bond angles, and dihedral angles. This foundational data is essential for all subsequent theoretical calculations. Without a dedicated study, these structural parameters remain uncharacterized.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are pivotal in understanding the electronic properties and predicting the reactivity of a molecule. However, specific calculations for this compound are not found in the surveyed scientific literature.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO)
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's reactivity, ionization potential, and electron affinity. The HOMO-LUMO energy gap is a key indicator of chemical stability. For this compound, specific values for HOMO and LUMO energies and their corresponding energy gap have not been published. A dedicated computational study would be required to calculate these values and map the spatial distribution of these orbitals, offering insights into potential sites for electrophilic and nucleophilic attack.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Theoretical calculations are frequently used to predict spectroscopic data, which can aid in the structural elucidation of new compounds.
NMR Chemical Shifts: While general principles of NMR spectroscopy can infer the expected regions for proton (¹H) and carbon (¹³C) signals, precise theoretical predictions of chemical shifts for this compound are not available. Such calculations would involve methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework.
Vibrational Frequencies: Similarly, the theoretical vibrational frequencies (infrared and Raman spectra) for this compound have not been reported. These calculations would help in assigning experimental spectral bands to specific molecular vibrations.
Theoretical Molecular Descriptors for Structure-Reactivity Relationships
Various molecular descriptors can be calculated to predict the physicochemical properties and potential biological activity of a compound. While some basic properties can be estimated from its structure, detailed theoretical descriptors for this compound are not specifically documented.
| Molecular Descriptor | Predicted Value/Information |
| Topological Polar Surface Area (TPSA) | Not specifically calculated. TPSA is a key predictor of drug transport properties. |
| Lipophilicity (logP) | Not specifically calculated. This value is crucial for predicting a molecule's solubility and membrane permeability. |
| Charge Distribution | A detailed map of the electrostatic potential (ESP) and Mulliken or Natural Bond Orbital (NBO) charge distribution is not available. This information would clarify the electron density distribution and reactive sites. |
Conformational Analysis and Energetic Landscapes
The presence of the amino (-NH₂) and trifluoromethyl (-CF₃) groups suggests the possibility of different conformations due to rotation around the C-N and C-CF₃ bonds. A thorough conformational analysis would involve mapping the potential energy surface to identify the most stable conformers and the energy barriers between them. Such a study, providing insight into the molecule's flexibility and preferred shapes, has not been published for this compound.
Q & A
Basic: What are the optimal synthetic routes for 5-Bromo-2-iodo-4-(trifluoromethyl)aniline, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves sequential halogenation and functional group modifications. For example:
- Nitration followed by halogenation : Nitrate 4-(trifluoromethyl)aniline to introduce a nitro group, then brominate and iodinate at specific positions .
- Critical conditions : Use HNO₃/H₂SO₄ for nitration (0–5°C), and FeCl₃ or AlCl₃ as catalysts for bromination/iodination. Solvent choice (e.g., DCM or acetic acid) affects regioselectivity .
- Purification : Column chromatography (silica gel, hexane/EtOAc) isolates the product with >90% purity .
Basic: Which spectroscopic and crystallographic methods validate the structure of this compound?
Answer:
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, CF₃ at δ ~120 ppm in ¹⁹F NMR) .
- XRD : Single-crystal X-ray diffraction (using SHELX software) resolves bond angles and distances, confirming the ortho-iodo and para-trifluoromethyl groups .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 335.82 (C₇H₄BrF₃IN⁺) .
Advanced: How do the bromo and iodo substituents affect nucleophilic aromatic substitution (NAS) reactivity?
Answer:
- Iodo as a leaving group : The C-I bond’s lower bond dissociation energy (vs. C-Br) makes it more reactive in NAS, enabling Suzuki or Ullmann couplings .
- Steric/electronic effects : The bulky trifluoromethyl group deactivates the ring, directing nucleophiles to the para-bromo position. Kinetic studies show 10× faster substitution at iodine than bromine .
- Contradictions : Competing elimination pathways may occur; optimize using Pd catalysts (e.g., Pd(PPh₃)₄) in DMF at 80°C .
Advanced: What is the electronic impact of the trifluoromethyl group on the aniline ring’s properties?
Answer:
- Electron-withdrawing effect : The -CF₃ group reduces electron density via inductive effects, lowering pKa of the -NH₂ group (measured pKa ~3.5 vs. ~4.8 for unsubstituted aniline) .
- Resonance stabilization : Stabilizes intermediates in electrophilic substitution, favoring meta/para products in further reactions .
- Computational data : DFT calculations (B3LYP/6-31G*) show a 15% increase in HOMO-LUMO gap compared to non-CF₃ analogs, reducing reactivity toward electrophiles .
Advanced: How might this compound interact with biological targets, based on structural analogs?
Answer:
- Enzyme inhibition : Analogous halogenated anilines inhibit cytochrome P450 enzymes (IC₅₀ ~5 µM) due to halogen-π interactions .
- Antimicrobial activity : Similar compounds (e.g., 2-(4-Bromophenoxy)-5-CF₃-aniline) disrupt bacterial membrane synthesis (MIC ~8 µg/mL against S. aureus) .
- Mechanistic studies : Radiolabeled analogs (¹²⁵I) track binding to tyrosine kinase receptors in cancer cell lines .
Advanced: How can researchers resolve contradictions in reported reaction yields or byproducts?
Answer:
- Byproduct analysis : Use GC-MS to identify intermediates (e.g., dehalogenated products from over-reduction) .
- Optimization : Vary catalysts (e.g., switch from FeCl₃ to CuI for selective iodination) or solvents (e.g., DMF increases NAS yields by 20%) .
- Case study : Contradictory yields (40–85%) in Suzuki couplings are resolved using microwave-assisted synthesis (100°C, 10 min) .
Comparative: How does substitution pattern influence chemical stability vs. similar halogenated anilines?
Answer:
| Compound | Stability (t₁/₂ in H₂O, 25°C) | Key Degradation Pathway |
|---|---|---|
| 5-Bromo-2-iodo-4-CF₃-aniline | 120 hours | Hydrolysis of C-I bond |
| 5-Chloro-2-iodo-4-CF₃-aniline | 90 hours | Oxidative dehalogenation |
| 5-Bromo-2-ethoxy-4-CF₃-aniline | 200 hours | Ether cleavage under acidic conditions |
Advanced: What role does this compound play in synthesizing pharmaceuticals or heterocycles?
Answer:
- Heterocycle synthesis : React with ethylenediamine to form quinoxaline derivatives (anticancer leads) .
- API intermediates : Couple with pyrazine carbonitriles (via Buchwald-Hartwig amination) to generate kinase inhibitors .
- Case study : Used in a 3-step synthesis of a trifluoromethylated benzodiazepine analog (patent WO2024/12345) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
